molecular formula C14H8N2O5 B138940 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 117346-07-3

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B138940
CAS RN: 117346-07-3
M. Wt: 284.22 g/mol
InChI Key: FOKQLZFZMUOLSZ-UHFFFAOYSA-N
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Description

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as NTI, is a small molecule that has gained significant attention in scientific research due to its unique properties. NTI is a potent and selective antagonist of the GABA(A) receptor, which is a major neurotransmitter receptor in the brain.

properties

IUPAC Name

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKQLZFZMUOLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405489
Record name STK266267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

CAS RN

117346-07-3
Record name STK266267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

231 g (1.5 mol) of 5-nitro-2-aminophenol and 444 g (3 mol) of phthalic acid anhydride were stirred together in 2.25 liters of acetic acid at boiling point for 2.5 hours. The product was suction filtered at room temperature, washed with water and dried. Yield: 420 g=98.5%.
Quantity
231 g
Type
reactant
Reaction Step One
Quantity
444 g
Type
reactant
Reaction Step One
Quantity
2.25 L
Type
solvent
Reaction Step One

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